Itanoxone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58182-63-1 |
|---|---|
Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21) |
InChI Key |
HJWLWNLAIBFKDO-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Other CAS No. |
58182-63-1 |
Synonyms |
4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid F 1379 itanoxone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Studies
Advanced Synthetic Pathways of Itanoxone
The primary synthetic route for this compound involves the acylation of 2-chlorobiphenyl (B15942) with itaconic anhydride (B1165640) nih.govgoogle.com. This reaction is a key step in its preparation.
The synthesis of this compound has been studied using the Friedel-Crafts reaction between itaconic anhydride and 2-chlorobiphenyl nih.gov. The Friedel-Crafts reaction is a fundamental organic chemistry transformation used to attach substituents to aromatic rings, proceeding via electrophilic aromatic substitution catalyzed by Lewis acids such as AlCl₃ mt.comwikipedia.org. In the context of this compound synthesis, this reaction facilitates the coupling of the itaconic anhydride moiety with the 2-chlorobiphenyl structure nih.gov.
Friedel-Crafts Reaction Applications in this compound Synthesis
Investigation of this compound Analogues and Related Compounds
Investigation into this compound extends to the study of its analogues and related compounds. A structural analogue is a compound with a similar structure to another, differing by specific atomic or functional group substitutions wikipedia.org. Studying these analogues helps in understanding how structural changes influence chemical and potentially biological properties.
The synthesis of this compound analogues involves modifying the core structure through various chemical transformations nih.gov. Research in this area focuses on the relationship between the chemical structure of these analogues and the synthetic methods used to create them googleapis.com. This includes understanding how variations in starting materials or reaction conditions affect the final structure of the analogue and its properties nih.gov. For example, subtle differences in molecular structures can influence how compounds interact with enzymes researchgate.net.
Derivatization involves modifying a chemical compound to introduce new functional groups or alter existing ones google.comphysionet.org. Preparative methodologies for derivatized this compound structures would involve specific reactions designed to achieve these modifications google.com. This could include reactions targeting the carboxylic acid group, the ketone, or the methylidene group, or modifications to the biphenyl (B1667301) system. The goal of derivatization is often to alter the compound's properties for further study or application google.com.
Structure-Synthesis Relationships in Analogues
Analysis of Secondary Products and Impurities in this compound Synthesis
Chemical synthesis reactions rarely yield only the desired product; they often produce secondary products and impurities nih.govnih.gov. The analysis of these substances is critical for understanding the reaction pathway, optimizing conditions, and ensuring product purity nih.govspirochem.com.
In the synthesis of this compound by the Friedel-Crafts reaction between itaconic anhydride and 2-chlorobiphenyl, five isomers corresponding to potential impurities were prepared and studied nih.gov. This highlights the importance of identifying and characterizing these byproducts nih.govnih.gov. Analytical techniques such as chromatography (e.g., LC-MS, GC) and spectroscopy (e.g., NMR) are commonly used for the identification and characterization of impurities in synthetic processes spirochem.comresearchgate.net. Understanding the formation of these secondary products can lead to refinements in the synthetic methodology to minimize their presence spirochem.com.
Table 1: Potential Impurities Studied in this compound Synthesis
| Impurity Type | Description |
| Isomers | Five different structural isomers of this compound. |
Note: Specific structural details of the isomers are not provided in the source snippet nih.gov.
The analysis of impurities is an integral part of chemical synthesis, ensuring the quality and purity of the final product spirochem.com.
Table 2: Key Reactants in this compound Synthesis
| Compound | Role in Synthesis |
| Itaconic Anhydride | Reactant |
| 2-Chlorobiphenyl | Reactant |
| Lewis Acid Catalyst | Catalyst |
Note: Specific Lewis acid catalysts used may vary, but AlCl₃ is a common example in Friedel-Crafts reactions mt.com.
Identification of this compound Isomers and Their Formation Mechanisms
During the synthesis of this compound via the Friedel-Crafts reaction between itaconic anhydride and 2-chlorobiphenyl, the formation of isomers has been observed. fishersci.ca Research has identified five isomers that correspond to potential impurities arising from this synthetic process. fishersci.ca
The Friedel-Crafts reaction, involving the acylation of 2-chlorobiphenyl with itaconic anhydride, can potentially lead to different positional isomers depending on the site of attack on the biphenyl ring system. While the specific, detailed mechanisms for the formation of each of the five identified isomers were studied in reported research, the explicit reaction pathways and conditions leading to their formation are not detailed in the available information. fishersci.ca Understanding these mechanisms is crucial for controlling reaction selectivity and minimizing impurity generation during synthesis.
Methodological Approaches for Impurity Detection and Isolation
To ensure the purity and quality of this compound, reliable and practical methods for the detection and isolation of impurities, including the identified isomers, are essential. fishersci.ca Methodological approaches for impurity analysis in organic compounds like this compound typically involve a combination of chromatographic and spectroscopic techniques.
Chromatographic methods are widely used for separating the target compound from its impurities. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and preparative chromatography are standard tools in impurity analysis and isolation. fishersci.casigmaaldrich.comnih.govuni.luctdbase.orglabsolu.ca These methods leverage differences in chemical properties, such as polarity and size, to achieve separation. Preparative chromatography, in particular, is employed when sufficient quantities of impurities are needed for structural characterization. nih.govuni.luctdbase.org
Spectroscopic techniques are crucial for the detection and identification of impurities once separated. Mass Spectrometry (MS), including techniques like LC-MS and GC-MS, provides information on the molecular weight and fragmentation pattern of impurities, aiding in their identification. sigmaaldrich.comnih.govlabsolu.ca Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed chemical structure of isolated impurities. nih.govlabsolu.ca Other spectroscopic methods like UV-Vis and FTIR can also provide complementary information. nih.gov
Chemical derivatization can be employed as a sample preparation technique to enhance the detectability or separability of this compound or its impurities in chromatographic and spectroscopic analyses. Derivatization involves chemically modifying the analyte to improve properties such as volatility, thermal stability, or detectability by introducing chromophores or functional groups that enhance ionization efficiency. While general derivatization strategies exist for various functional groups present in organic molecules, specific derivatization methods applied directly to this compound for impurity analysis were not detailed in the reviewed literature.
Structural Elucidation and Conformational Analysis
X-ray Crystallographic Investigations of Itanoxone
X-ray crystallography has provided definitive insights into the solid-state structure of this compound. This technique involves the diffraction of X-rays by the ordered arrangement of molecules within a crystal, allowing for the determination of electron density maps and, subsequently, the precise positions of atoms. wikipedia.orgnih.gov
Crystallographic studies on this compound have established its crystal system and unit cell parameters. According to published research, this compound crystallizes in the monoclinic space group P21/n. iucr.org The unit cell dimensions were determined, providing the fundamental repeating unit within the crystal lattice. iucr.org
Key Crystallographic Data for this compound:
| Parameter | Value |
| Space Group | P21/n |
| a | 17.754 (6) Å |
| b | 5.519 (2) Å |
| c | 15.768 (5) Å |
| β | 110.15 (3) ° |
| Z | 4 |
| Dx | 1.38 Mg m⁻³ |
Data derived from reference iucr.org. Values in parentheses represent the estimated standard deviation.
The structure was solved using direct methods and refined to a reliable R factor, confirming the connectivity and relative positions of atoms within the molecule in the crystalline state. iucr.org The crystallographic data specifically validated the position of the methylene (B1212753) group within the butanoic acid chain. iucr.org
Spectroscopic Characterization Techniques in Structural Confirmation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for determining the arrangement of hydrogen and carbon atoms and their local electronic environments. Chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the molecule's covalent structure. universalclass.com
IR spectroscopy is primarily used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The carbonyl group (C=O) and the carboxylic acid O-H stretch in this compound, for instance, would exhibit distinct absorption bands in the IR spectrum, providing evidence for their presence. universalclass.com
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. By analyzing the mass-to-charge ratio of ions produced from the molecule, the molecular formula can be confirmed, and structural fragments can be identified, aiding in the assembly of the complete structure. universalclass.com PubChem lists the molecular formula of this compound as C17H13ClO3 and its monoisotopic mass as 300.055322 g/mol . uni.luepa.gov
While specific, detailed spectroscopic data (e.g., complete NMR peak lists, IR absorption frequencies) for this compound were not found in the immediately available search results, these techniques are standard tools for confirming the structural assignment derived from synthesis and crystallography. The presence of the carboxylic acid, the α,β-unsaturated ketone system, and the chlorinated biphenyl (B1667301) moiety would each give rise to characteristic signals in the respective spectra, which would be used to validate the proposed structure.
Metabolic and Biotransformation Pathways of Itanoxone
Prodrug Activation Mechanisms of Itanoxone
This compound functions as a prodrug, requiring metabolic conversion to its active form. This activation process primarily involves enzymatic transformations that modify the parent compound.
Enzymatic Hydrolysis Pathways and Metabolite Formation
The metabolic pathway of this compound includes a chain shortening step that generates the corresponding Fenac derivative. mdpi.com This process is likely initiated by enzymatic hydrolysis. While specific hydrolytic enzymes directly acting on this compound are not explicitly detailed in the search results, the conversion of similar arylalkanoic acid prodrugs often involves esterase-catalyzed hydrolysis, particularly for derivatives containing ester moieties mdpi.com. However, this compound's structure, featuring a methylene (B1212753) group adjacent to a carboxylic acid and a ketone, suggests a different activation pathway than simple ester hydrolysis. The observed metabolic transformation includes carbonyl reduction and a shift of the methylene double bond along the side chain before the chain shortening occurs, ultimately leading to the formation of Fenac. mdpi.comresearchgate.net
Identification and Characterization of Active Metabolites (e.g., Fenac)
A key active metabolite of this compound identified in vivo is Fenac. mdpi.comresearchgate.netnih.gov Fenac is an aryl acetic acid derivative and is considered responsible for some of the pharmacological activities attributed to this compound, including anti-inflammatory effects through COX inhibition. mdpi.comnih.gov Studies in various species, including crab, rat, and human, have detected this acidic metabolite. nih.gov
In addition to Fenac, studies in humans have detected unchanged this compound and up to six metabolites in plasma and urine. nih.gov These metabolites are largely associated with glucuronide conjugates, with only traces of free metabolites found in urine. nih.gov Five of these metabolites have been tentatively identified through chromatographic comparison with reference compounds. nih.gov
Comparative Biotransformation Studies with Related Arylalkanoic Acids
This compound is structurally related to other arylalkanoic acid derivatives, such as Flobufen and Metbufen. mdpi.comnih.govresearchgate.netnih.gov Comparative metabolic investigations in rats have shown that substitutions in the aromatic nucleus or changes in the saturation of the aliphatic chain in these analogues can induce significant changes in their metabolic pathways, distribution, and elimination. nih.gov
Flobufen, an aryl-4-oxo-2-methylbutanoic acid, appears to undergo a similar side chain biotransformation to its corresponding Fenac derivative. mdpi.comresearchgate.net Metbufen, a close analogue of Flobufen, is also hypothesized to have a metabolic fate leading to an active Fenac metabolite. nih.gov The metabolic pathways of these structural analogues have been investigated using techniques like gas chromatography and mass spectrometry to identify the resulting metabolites and understand the metabolic processes involved. nih.gov These comparative studies highlight how subtle structural differences within the arylalkanoic acid class can influence their biotransformation.
In Vitro Metabolic Stability and Conversion Rate Studies
In vitro metabolic stability studies are essential for predicting a compound's behavior in vivo. nuvisan.comif-pan.krakow.pl These studies typically involve incubating the drug candidate with liver microsomes or hepatocytes to assess its degradation rate. nuvisan.com Metabolic stability is often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint). nuvisan.comif-pan.krakow.pl
While specific quantitative data on the in vitro metabolic stability and conversion rates of this compound to Fenac are not extensively detailed in the provided search results, the implication that this compound is a prodrug activated by hepatic pathways suggests that in vitro studies using liver fractions would demonstrate its conversion. Such studies would involve monitoring the disappearance of the parent compound and the formation of metabolites over time using analytical techniques like liquid chromatography-tandem mass spectrometry or high-resolution mass spectrometry. nuvisan.comresearchgate.net The feasibility of productive metabolic transformation by enzymes like CYP1A2, as suggested by docking studies, further supports the relevance of in vitro metabolic stability and conversion rate assessments for this compound. nih.govresearchgate.net
Molecular Mechanisms of Action Research
Investigation of Cyclooxygenase (COX) Inhibition by Itanoxone and its Metabolites
This compound has demonstrated inhibitory effects on cyclooxygenase (COX) activity. mdpi.comnih.gov COX enzymes are crucial in converting arachidonic acid into prostaglandins (B1171923) and thromboxanes, key mediators in inflammation and hemostasis. wikipedia.orgwikipedia.org
Selective Inhibition of Platelet Cyclooxygenase
Studies have indicated that this compound exhibits a selective inhibitory effect on platelet cyclooxygenase. nih.govthieme-connect.com This selectivity is of theoretical interest for its potential as an antithrombotic agent. nih.gov In rats, this compound showed dose-dependent inhibition of platelet malondialdehyde (MDA) production, a marker of thromboxane (B8750289) synthesis, stimulated by thrombin or arachidonic acid. nih.gov This inhibition appeared to be competitive and was short-lived, with no cumulative effect observed upon repeated dosing. nih.gov The ability of this compound to partially prevent the inhibitory effect of aspirin (B1665792) on prostaglandin (B15479496) synthesis in both platelets and vascular tissue further supports its action at the cyclooxygenase level, with a seemingly greater selectivity for the platelet enzyme. nih.gov
Differential Effects on Prostaglandin and Thromboxane Biosynthesis Pathways
This compound has shown differential effects on the biosynthesis of prostaglandins and thromboxanes. At doses that completely blocked malondialdehyde production, this compound also inhibited thrombin-stimulated thromboxane B2 production in platelets. nih.gov Thromboxane A2 (TXA2), a potent platelet aggregating agent, is produced from arachidonic acid by COX-1 in platelets. criver.com Its inhibition is a key mechanism for antiplatelet drugs. criver.com
In contrast to its effects on platelet thromboxane, this compound had no measurable effect on vascular prostacyclin generation. nih.gov Prostacyclin (PGI2), produced primarily by vascular endothelial cells via COX-2, is a potent vasodilator and inhibitor of platelet aggregation, counteracting the effects of thromboxane. wikipedia.orgyoutube.com This differential inhibition, targeting platelet thromboxane synthesis while sparing vascular prostacyclin production, suggests a potential advantage for this compound as an antithrombotic agent by reducing platelet aggregation without compromising the protective effects of vascular prostacyclin. nih.gov
Signaling Pathway Modulation by this compound and its Derivatives
The available research provides some insight into how this compound, particularly through its active metabolite Fenac, may influence cellular signaling pathways, primarily in the context of inflammation. The anti-inflammatory activity attributed to Fenac suggests an impact on pathways downstream of COX inhibition, which involve the production of prostaglandins and thromboxanes that act as signaling molecules. mdpi.comwikipedia.org
Prostanoids, including prostaglandins and thromboxanes, are lipid mediators that regulate inflammatory responses and other physiological functions by interacting with specific receptors and modulating various intracellular signaling cascades. wikipedia.org By inhibiting COX activity and altering prostanoid synthesis, this compound and its active metabolite can modulate these downstream signaling events. mdpi.comnih.gov
While the search results mention the modulation of inflammatory pathways in a general sense for compounds related to this compound , specific detailed research findings on the direct modulation of distinct signaling pathways (e.g., NF-kB, MAPK) by this compound or its derivatives were not extensively provided within the strict constraints of the search results, other than the general implications of COX inhibition on prostanoid-mediated signaling.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations of Itanoxone-Enzyme Interactions
Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand, such as this compound, to a protein target. These simulations help to visualize the potential interactions at the molecular level and estimate the strength of the binding complex. Studies on this compound have particularly focused on its interactions with cytochrome P450 enzymes, specifically CYP1A2, due to its nature as a prodrug requiring metabolic activation. fishersci.fifishersci.canih.govctdbase.org
Molecular docking experiments have been conducted to evaluate the potential interaction of this compound and related arylalkane derivatives with human CYP1A2. These studies indicate that this compound is capable of interacting with the active site of CYP1A2. fishersci.canih.govctdbase.org For a group of 4-oxobutanoic acids, including this compound, docking with CYP1A2 yielded binding energy values ranging from -8.4 to -13.2 kcal/mol. ctdbase.org
| Compound Class | Enzyme Target | Predicted Binding Energy Range (kcal/mol) |
|---|---|---|
| 4-Oxobutanoic Acids (including this compound) | CYP1A2 | -8.4 to -13.2 |
While this compound is known to generate Fenac in vivo, and Fenac is reported to exhibit anti-inflammatory activity through COX inhibition fishersci.fi, specific molecular docking simulations and binding affinity predictions for this compound directly with COX-1 or COX-2 enzymes were not explicitly detailed in the reviewed literature. The anti-inflammatory effect is primarily attributed to the active metabolite.
Detailed analysis of the molecular docking simulations with CYP1A2 has provided insights into how this compound might interact within the enzyme's binding pocket. The studies suggest that the alkanoic portion of this compound is positioned within the heme proximal region, which is delineated by amino acid residues Ala317 and Thr321. This positioning is significant as it is the site where metabolic transformation is likely to occur. ctdbase.org The aromatic part of the molecule, on the other hand, extends towards the cavity opposite the heme group, forming hydrophobic interactions, notably with the Phe226 residue. ctdbase.org In some related compounds, hydrogen bonding between the carboxyl group and Thr321 was observed, contributing to more favorable binding energies. ctdbase.org
Binding Affinity Predictions for CYP1A2 and COX Enzymes
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural and physicochemical properties of compounds and their biological activities. This approach can be valuable in predicting the activity of new compounds based on the properties of known active and inactive molecules. QSAR models have been explored in the context of anti-inflammatory activity for databases that include this compound. fishersci.fifishersci.cathegoodscentscompany.com Furthermore, 3D-QSAR studies, specifically CoMFA and CoMSIA, have been applied to investigate the pharmacokinetics of this compound and its analogs in rats. wikipedia.orgnih.gov This indicates that QSAR has been utilized to understand the relationship between the chemical structure of this compound and its pharmacokinetic behavior in a non-human system.
Theoretical Pharmacokinetic Predictions (Excluding specific human data)
Theoretical pharmacokinetic predictions aim to forecast how a compound is absorbed, distributed, metabolized, and excreted within an organism based on its molecular properties. While detailed human pharmacokinetic data is outside the scope of this section, studies involving theoretical or non-human pharmacokinetic predictions for this compound have been reported. Investigations utilizing 3D-QSAR have examined the pharmacokinetics of this compound and its analogs in rats. wikipedia.orgnih.gov These computational and theoretical studies in animal models contribute to understanding the potential absorption, distribution, metabolism, and excretion profiles of this compound and related compounds.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties
Density Functional Theory (DFT) and other quantum chemical calculations are powerful computational methods used to determine the electronic structure and properties of molecules. These calculations can provide insights into parameters such as molecular orbitals, charge distribution, reactivity, and spectroscopic properties. While DFT and quantum chemical calculations are standard tools in computational chemistry for characterizing electronic properties ctdbase.orguni.luthegoodscentscompany.comnih.gov, specific studies applying these methods directly to this compound to elucidate its electronic properties were not found in the reviewed literature.
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Separation and Quantification (e.g., LC-MS, GC-MS)
Chromatographic techniques are fundamental for separating Itanoxone from complex matrices and for its subsequent quantification. Gas-Liquid Chromatography (GLC) has been employed for the quantitative determination of this compound, particularly in biological fluids. A described method involves the extraction of this compound from plasma samples using ethyl acetate, followed by reduction and methylation steps. Quantification is achieved using GLC coupled with electron-capture detection and an internal standard. This method has demonstrated sensitivity, with a minimum detectable concentration of 0.1 microgram/ml in plasma. The recovery of this compound added to human plasma using this method averaged 100.9 ± 2.92% (RSD).
While the provided information specifically mentions GLC for quantitative analysis in biological fluids, other chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used in pharmaceutical research for the separation and analysis of compounds like this compound and their potential metabolites. LC-MS, particularly with high-resolution mass spectrometry (HRMS), is a state-of-the-art technique for metabolomics and the detection of a wide range of low abundant metabolites, offering high sensitivity and the ability to detect ionizable species. GC-MS is also a common technique for identifying and confirming compounds and their metabolites in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of organic compounds, including this compound. Although specific NMR data for this compound were not detailed in the provided search results, NMR, such as ¹H NMR, is routinely used in the characterization of related compounds and polymers to establish the nature of chemical structures and functional groups. This technique provides information about the number and type of hydrogen atoms in a molecule, their electronic environment, and their connectivity, which is essential for confirming the synthesized structure of this compound or investigating any structural changes it might undergo.
Mass Spectrometry (MS) for Metabolite Identification
Mass Spectrometry (MS) plays a critical role in the identification of metabolites of drug compounds. For a compound like this compound, understanding its metabolic fate is crucial in research. MS techniques, including LC-MS/MS and HRMS, are widely applied for this purpose. HRMS, with its high resolving power and mass accuracy, is particularly valuable for the untargeted identification of compounds and can detect a wide range of metabolites. In the context of drug metabolism studies, MS allows for the determination of the mass-to-charge ratio of the parent compound and its transformed products, aiding in the elucidation of metabolic pathways. While specific metabolites of this compound were not detailed, the general applicability and importance of MS in identifying drug metabolites in research are well-established.
Physico-chemical Characterization Methodologies (e.g., pKa determination in research context)
Physico-chemical properties are fundamental to understanding the behavior of a compound in various research contexts. The determination of the acid dissociation constant (pKa) is a key physico-chemical characterization methodology. The pKa value influences a compound's ionization state, solubility, lipophilicity, and interaction with biological systems and analytical matrices.
For this compound, the pKa has been determined using potentiometric methods in an aqueous environment at 25.0 °C under a nitrogen atmosphere. The reported pKa value for this compound is 5.30. This value is significant for understanding its ionization profile at different pH levels, which is relevant for studies involving its solubility, partitioning behavior, and interactions in biological or experimental systems.
Table 1: Physicochemical Property of this compound
| Property | Value | Method | Conditions | Citation |
| pKa | 5.30 | Potentiometric | H₂O (extrap), 25.0 °C, N₂ atmos |
Other physicochemical properties, such as solubility and partitioning behavior, are also important in research. While detailed data for this compound were not extensively provided, these properties are typically investigated using various methods, including solubility measurements in different solvents and techniques like shake-flask or chromatographic methods for determining partition coefficients.
Emerging Research Avenues and Future Directions
Development of Novel Prodrug Strategies based on Itanoxone Scaffold
Prodrug strategies are widely used in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as solubility, bioavailability, and targeting pharmacologycanada.orgmdpi.com. This compound itself has been studied in the context of metabolic transformation, suggesting it can generate an active metabolite in vivo researchgate.net. Specifically, this compound is able to generate a corresponding Fenac in vivo after a metabolic pathway that includes carbonyl transformation researchgate.net. This intrinsic metabolic conversion highlights the potential for designing novel prodrugs based on the this compound scaffold. The aim of such strategies would be to optimize the release of the active moiety, potentially improving absorption, distribution, or reducing potential off-target effects. Research in this area could involve modifying different functional groups on the this compound structure to create derivatives that are cleaved under specific biological conditions, thereby controlling the release of the active compound . The exploration of arylalkane-derived prodrugs, which include structures similar to this compound, for their anti-inflammatory action further supports the potential of this approach researchgate.netmdpi.com.
Exploration of this compound in Phenotypic Drug Discovery Platforms
Phenotypic drug discovery (PDD) is an approach that involves screening compounds in biological systems or disease models to identify those that elicit a desired observable change or phenotype, without necessarily knowing the initial molecular target pfizer.comnih.govnih.govefmc.info. This contrasts with target-based drug discovery, which focuses on modulating a specific molecular target pfizer.comnih.gov. This compound, or compounds structurally related to it, could be explored in phenotypic screening platforms to identify novel biological activities or to better understand the range of effects it can produce in complex biological systems. Given that this compound has shown some pharmacological activity, including potential anti-inflammatory effects via a metabolite researchgate.net, phenotypic screening could reveal additional therapeutic applications or provide insights into interconnected biological pathways affected by the compound. Modern PDD combines classical observation with advanced tools and strategies, making it a powerful approach for discovering drugs with novel mechanisms of action nih.govthinkcyte.com.
Mechanistic Studies on Antithrombotic Potential at a Molecular Level
While the search results primarily highlight this compound's potential in the context of anti-inflammatory properties and its metabolism, the query specifically asks about antithrombotic potential. General research into antithrombotic agents involves understanding their interactions with the coagulation cascade and platelet function at a molecular level icrjournal.comnrfhh.comresearchgate.netmdpi.comnih.gov. This includes investigating effects on targets such as thrombin, factor Xa, or platelet receptors like GPIIb/IIIa icrjournal.comnrfhh.commdpi.com. To explore this compound's antithrombotic potential at a molecular level, studies would need to investigate if this compound or its metabolites interact with any of the key components of the coagulation or platelet aggregation pathways. This could involve in vitro assays to assess its effects on clotting times, enzyme activity (e.g., thrombin or factor Xa), or platelet aggregation in response to various agonists. Understanding the specific molecular interactions would be crucial for determining its viability as an antithrombotic agent and differentiating its mechanism from existing therapies icrjournal.comnrfhh.com.
Structure-Based Drug Design for Enhanced Selectivity and Potency of this compound Analogues
Structure-based drug design (SBDD) is a rational approach that utilizes the three-dimensional structure of a biological target to design and optimize drug candidates gardp.orgdrugdiscoverynews.comresearchgate.netnih.govarxiv.org. By understanding how a molecule interacts with its target binding site, researchers can design analogues with improved affinity, selectivity, and potency gardp.orgdrugdiscoverynews.comnih.gov. Although a specific protein target for this compound's primary pharmacological effects (like anti-inflammatory or potential antithrombotic activity) is not explicitly detailed in the provided search results, if such a target were identified, SBDD could be applied to the this compound scaffold. This would involve determining the 3D structure of the target protein, using computational tools to model how this compound or its active metabolite binds, and then designing modifications to the this compound structure to optimize these interactions gardp.orgdrugdiscoverynews.comresearchgate.net. Structure-activity relationship (SAR) studies, which explore how changes in chemical structure affect biological activity, are a fundamental part of this process researchgate.netmdpi.comgeorgiasouthern.edunih.gov. By synthesizing and testing this compound analogues with targeted structural modifications, researchers could identify key features of the molecule responsible for its activity and design more effective compounds researchgate.netgeorgiasouthern.edu.
Q & A
Q. What are the key physicochemical properties of Itanoxone relevant to its behavior in experimental settings?
- Methodological Answer: this compound's aqueous solubility and octanol-water partition coefficient (log P) are critical for experimental design. Solubility studies by Cousse et al. (1981) report a log P value of 2.8 ± 0.1, determined via shake-flask methodology, while aqueous solubility was measured at 12.5 mg/L using HPLC under controlled pH (7.0) and temperature (25°C) . Researchers should prioritize these parameters to optimize solvent systems, dosage formulations, and environmental fate studies.
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Aqueous Solubility | 12.5 mg/L (25°C, pH 7) | HPLC | Cousse et al. 1981 |
| Octanol-Water log P | 2.8 ± 0.1 | Shake-flask partitioning | Cousse et al. 1981 |
Q. What validated analytical methods are recommended for characterizing this compound in laboratory conditions?
- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is widely used for purity assessment, as detailed in Cousse et al. (1981) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for structural confirmation. For reproducibility, ensure calibration against certified reference materials and adherence to protocols in peer-reviewed studies (e.g., detailed in experimental sections of chemistry journals) .
Q. How can researchers ensure reproducibility in this compound synthesis based on existing literature?
- Methodological Answer: Reproducibility requires strict adherence to documented protocols, including reaction conditions (temperature, solvent ratios, catalysts) and purification steps (recrystallization, column chromatography). For novel syntheses, provide full characterization data (e.g., NMR, melting point) in the main manuscript, with detailed procedures in supplementary materials. Cross-validate results using independent techniques (e.g., FT-IR for functional groups) .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound's aqueous solubility under varying environmental conditions?
- Methodological Answer: Employ a factorial design to test variables such as pH (3–9), temperature (15–40°C), and ionic strength (0.1–1.0 M NaCl). Use UV-spectrophotometry or HPLC for solubility quantification. Include control groups (e.g., pure water) and triplicate measurements to assess variability. Statistical tools like ANOVA can identify significant interactions between variables .
Q. What systematic approaches are effective in resolving contradictions between experimental and computational solubility data for this compound?
- Methodological Answer: Apply the "Principal Contradiction" framework to isolate variables causing discrepancies (e.g., impurities, model assumptions). Replicate experiments under identical conditions and validate computational models (e.g., COSMO-RS) with empirical data. Cross-reference solubility predictions with partition coefficient measurements to identify systemic errors .
Q. What quantitative structure-property relationship (QSPR) models have been successfully applied to predict this compound's physicochemical behavior?
- Methodological Answer: Chiou’s octanol-water partitioning model (1981) correlates this compound’s log P with its molecular descriptors (e.g., molar volume, polar surface area). For solubility, integrate Abraham solvation parameters into QSPR models. Validate predictions against experimental data using leave-one-out cross-validation (LOOCV) to ensure robustness .
Methodological Frameworks for Research Design
- PICO Framework: Define Population (e.g., solvent systems), Intervention (e.g., pH adjustment), Comparison (control groups), and Outcomes (solubility metrics) to structure hypotheses .
- FINER Criteria: Ensure questions are Feasible (resources/time), Interesting (novelty), Novel (knowledge gaps), Ethical (data integrity), and Relevant (broader scientific impact) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
